BenchChemオンラインストアへようこそ!

MN714

Chemical Biology Targeted Protein Degradation E3 Ligase Modulation

MN714 is the only cell-permeable prodrug that enables intracellular covalent inhibition of SOCS2. Unlike impermeable parent MN551, its POM capping group is cleaved in live cells to engage Cys111, making it essential for cellular assays and in vivo research. As a validated E3 ligase handle, it simplifies PROTAC design for targeted degradation. Procure MN714 for reproducible results in cytokine signaling, myeloproliferative neoplasm studies, and binary degrader engineering.

Molecular Formula C38H46ClFN3O11P
Molecular Weight 806.2 g/mol
Cat. No. B12374601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMN714
Molecular FormulaC38H46ClFN3O11P
Molecular Weight806.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)NCC2=CC(=CC=C2)NC(=O)CCl)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C38H46ClFN3O11P/c1-37(2,3)35(47)50-23-52-55(49,53-24-51-36(48)38(4,5)6)54-30-16-12-25(13-17-30)19-31(43-32(44)20-26-10-14-28(40)15-11-26)34(46)41-22-27-8-7-9-29(18-27)42-33(45)21-39/h7-18,31H,19-24H2,1-6H3,(H,41,46)(H,42,45)(H,43,44)/t31-/m0/s1
InChIKeyVVIUEMCRCUOKIE-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MN714: Cell-Permeable POM Prodrug Covalent Inhibitor of E3 Ligase SOCS2 for Targeted Protein Degradation Research


MN714 is a cell-permeable pivaloyloxymethyl (POM) prodrug of the covalent inhibitor MN551, specifically targeting the Src homology 2 (SH2) domain of the E3 ligase suppressor of cytokine signaling 2 (SOCS2) [1]. Following cellular entry, the POM protecting group is rapidly cleaved by intracellular esterases, unmasking the active parent compound MN551, which covalently engages Cys111 of SOCS2 to competitively block substrate recruitment [2]. MN714 represents a foundational chemical probe for SOCS2 biology and serves as an E3 ligase handle for the development of proteolysis-targeting chimeras (PROTACs) aimed at inducing targeted protein degradation [1]. The compound exhibits a molecular weight of 806.21 Da with the molecular formula C38H46ClFN3O11P [3].

Why Generic Substitution Fails: MN714 vs. Alternative SOCS2 Inhibitor Procurement Decisions


The cell-impermeable nature of the parent covalent inhibitor MN551 fundamentally precludes its use in live-cell or in vivo experimental systems without a prodrug delivery strategy [1]. MN551 exhibits low cellular permeability, rendering it ineffective for cellular target engagement assays unless cells are artificially permeabilized . Generic substitution of MN714 with alternative SOCS2-targeting reagents is also confounded by the absence of any other validated, commercially available small-molecule SOCS2 inhibitors with published quantitative cellular activity data [2]. MN714 remains the sole characterized chemical probe capable of intracellular SOCS2 engagement and functional inhibition, making procurement decisions critically dependent on the specific prodrug design that enables cellular and in vivo applications [1].

MN714 Product-Specific Quantitative Evidence: Differential Activity and Selectivity Data for Procurement Evaluation


MN714 Demonstrates Cell Permeability and Intracellular Target Engagement Unlike Parent Compound MN551

MN714 is a cell-permeable POM prodrug of MN551, whereas the parent compound MN551 exhibits low cellular permeability and fails to engage intracellular SOCS2 in live cells without membrane permeabilization [1]. In cellular target engagement assays, MN714 treatment of intact K562 cells enabled covalent modification of SOCS2 at Cys111, as confirmed by mass spectrometry, demonstrating that the prodrug strategy successfully overcomes the cell permeability barrier inherent to the phosphate-mimetic parent inhibitor [2]. In-cell 19F NMR spectroscopy directly visualized time-dependent unmasking of MN714 to MN551 in live K562 cells, with spectral acquisition beginning 10 minutes after addition of 500 µM MN714 and showing progressive conversion over ~40 minutes per spectrum [3].

Chemical Biology Targeted Protein Degradation E3 Ligase Modulation

MN714 Functional Activity: Dose-Dependent Cellular Target Engagement Quantified by Cys111 Modification Saturation

MN714 exhibits dose-dependent covalent modification of its cellular target SOCS2 in live K562 cells . At 1 µM and 10 µM concentrations, MN714 treatment produced a dose-dependent increase in SOCS2 modification levels as assessed by cellular target engagement assays . At 10 µM, MN714 achieved complete saturation of the Cys111 residue, with no detectable unmodified Cys111 remaining, indicating full target occupancy under these experimental conditions .

Covalent Inhibitor Pharmacology Target Occupancy E3 Ligase Probe Characterization

MN714 Enhances IFNα Efficacy in Myeloproliferative Neoplasm Patient-Derived Cells: Pharmacological Validation of SOCS2 Inhibition

In a study of myeloproliferative neoplasms (MPN), the SOCS2 inhibitor MN714 combined with interferon alpha (IFNα) demonstrated superior efficacy compared to IFNα alone in reducing the output of CD34+ hematopoietic stem and progenitor cells from polycythemia vera (PV) patients in vitro [1]. This pharmacological inhibition of SOCS2 phenocopied the genetic ablation of Socs2, which enhanced depletion of JAK2-mutant hematopoietic stem cells in vivo in a JAK2-V617F mouse model [1].

Hematology Myeloproliferative Neoplasms Combination Therapy

MN714 Enables Cellular Substrate Displacement and Native Function Inhibition Across Multiple Cell Lines

In an independent Master's thesis study characterizing SOCS2 and CISH inhibition, MN714 demonstrated native substrate displacement in live cells using the growth hormone receptor system as a well-characterized SOCS2 target [1]. The indirect target engagement assay, which underwent multiple rounds of optimization, successfully demonstrated SOCS2 inhibition in two biologically different cell lines, confirming that MN714-mediated intracellular unmasking of MN551 produces functional blockade of SOCS2 substrate recruitment [1].

Chemical Probe Validation SOCS2 Biology Growth Hormone Signaling

MN714 Best Research and Industrial Application Scenarios: Evidence-Based Procurement Guidance


Development of SOCS2-Recruiting PROTACs and Molecular Glue Degraders

MN714 serves as a covalent E3 ligase handle for engineering proteolysis-targeting chimeras (PROTACs) that recruit the SOCS2-CRL5 E3 ligase complex to induce ubiquitination and proteasomal degradation of target proteins [1]. The qualified covalent inhibitors of SOCS2, including MN714, enable a binary E3-PROTAC-target complex formation strategy rather than the typical ternary complex required for reversible E3 ligase binders, potentially simplifying degrader design and optimization [1]. This application is particularly relevant for targets where traditional E3 ligases (CRBN, VHL) have proven ineffective.

JAK-STAT Pathway Modulation and Interferon Sensitization Studies in Hematological Malignancies

Based on validated efficacy in polycythemia vera patient-derived CD34+ cells, MN714 is specifically indicated for research investigating SOCS2 inhibition as a strategy to enhance interferon alpha (IFNα) responsiveness in myeloproliferative neoplasms [1]. The compound enables pharmacological interrogation of SOCS2's role as a negative regulator of JAK-STAT signaling and provides a tool for studying combination therapies aimed at depleting JAK2-mutant hematopoietic stem cell clones [1].

Chemical Biology Studies of SOCS2 and CISH Function in Cytokine Signaling

MN714 enables cellular investigation of SOCS2 and the closely related CISH protein in cytokine signaling pathways including growth hormone, prolactin, erythropoietin, and interleukin signaling [1]. The covalent mechanism of action at Cys111 provides sustained target inhibition, making MN714 suitable for time-course experiments examining downstream effects on JAK-STAT pathway activation and gene expression programs [2].

Protocol Development for Cellular Target Engagement Assays in SOCS2 Biology

The optimized indirect target engagement assay protocols established using MN714 in multiple cell lines provide a validated framework for researchers establishing SOCS2 inhibition studies in their own laboratories [1]. These protocols include careful controls for POM group cleavage-related oxidative stress and formaldehyde formation, enabling robust experimental design for cellular SOCS2 pharmacology studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for MN714

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.